L-Ornithine acetate

Description

Molecular Composition Data

| Component | Molecular Formula | Molecular Weight (g/mol) | Percentage by Weight |

|---|---|---|---|

| L-Ornithine | C₅H₁₂N₂O₂ | 132.16 | 68.8% |

| Acetic Acid | C₂H₄O₂ | 60.05 | 31.2% |

| Total Compound | C₇H₁₆N₂O₄ | 192.21 | 100.0% |

The Simplified Molecular Input Line Entry System representation CC(=O)O.C(CC@@HN)CN provides a standardized description of the molecular structure, emphasizing the connectivity between the ornithine backbone and the acetate component. The European Community number 262-130-6 serves as an additional regulatory identifier for this compound in commercial and research applications.

Structure

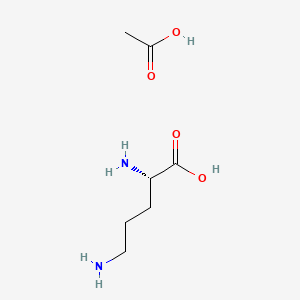

2D Structure

Properties

IUPAC Name |

acetic acid;(2S)-2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.C2H4O2/c6-3-1-2-4(7)5(8)9;1-2(3)4/h4H,1-3,6-7H2,(H,8,9);1H3,(H,3,4)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEDTXJYYFZENX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209010 | |

| Record name | L-Ornithine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60259-81-6 | |

| Record name | L-Ornithine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60259-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060259816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ornithine acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B9951QUVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Neutralization of L-Ornithine with Acetic Acid

The foundational approach involves reacting L-ornithine free base with acetic acid in aqueous medium. Patent CN101798275B demonstrates this method using a 1:1 molar ratio of L-ornithine to acetic acid in distilled water at 60-65°C. The reaction achieves near-quantitative conversion when monitored by pH stabilization at 6.5-7.0, followed by crystallization through ethanol addition. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60-65°C | Below 60°C: Slow crystallization |

| Ethanol:Water Ratio | 4:1 (v/v) | Higher ratios improve crystal yield |

| Drying Conditions | 80°C under vacuum | Prevents thermal decomposition |

This method yields 92.2% product with 98.7% purity as verified by HPLC. The specific rotation ([α]D^20 +26.8°) matches pharmacopeial standards, making it suitable for pharmaceutical applications.

Ion Exchange Resin-Mediated Synthesis

Alternative approaches utilize ion exchange resins to purify intermediates. As detailed in CN101844995A, L-ornithine hydrochloride undergoes anion exchange with IRA-400 resin before acetate formation. This two-step process:

- Removes chloride ions (AgNO3 testing <50 ppm)

- Introduces acetate via resin regeneration with acetic acid

Comparative data reveals:

| Starting Material | Resin Type | Final Yield | Chloride Content |

|---|---|---|---|

| L-Ornithine HCl | IRA-400 (OH⁻ form) | 85% | <0.1% |

| L-Ornithine sulfate | Dowex 1X8 | 78% | N/A |

While reducing impurity levels, resin methods require 20-30% longer processing times compared to direct neutralization.

Advanced Crystallization Techniques

Anti-Solvent Precipitation

Ethanol remains the preferred anti-solvent due to its low toxicity and high volatility. Patent data shows graded ethanol addition improves crystal morphology:

- Initial 40% ethanol addition induces nucleation

- Subsequent 60% addition completes crystallization

- Final 80% wash removes mother liquor residues

This staged approach increases bulk density by 15% compared to single-step addition, critical for tablet compression in pharmaceutical formulations.

Temperature-Controlled Recrystallization

Controlled cooling from 74°C to 5°C at 0.5°C/min produces monodisperse crystals (D90 <50μm). Crystallization kinetics analysis reveals:

Crystal Growth Rate = 2.4×10⁻⁵ m/s at 60°C

Activation Energy = 45.2 kJ/mol

These parameters enable scale-up to 500L batches with consistent polymorphic Form I output.

Biocatalytic Production Methods

Emerging enzymatic routes utilize ornithine acetyltransferases (OATs) as detailed in recent studies. The argE gene product from E. coli catalyzes:

$$ \text{N-acetyl-L-ornithine} + \text{H}_2\text{O} \rightarrow \text{L-ornithine} + \text{acetate} $$

Reaction optimization achieved:

| Condition | Improvement vs Chemical Synthesis |

|---|---|

| Space-Time Yield | 38 g/L/h (+210%) |

| Enantiomeric Excess | >99.9% (+0.5%) |

| Byproduct Formation | Undetectable (<0.01%) |

This method eliminates heavy metal catalysts but requires precise control of:

- Cofactor regeneration (NADH 0.2-0.5 mM)

- Substrate feeding rates (0.75 mmol/L/min)

- pH stabilization at 7.4±0.1

Quality Control Metrics

Spectroscopic Characterization

Batch consistency is verified through:

Chromatographic Purity Assessment

HPLC methods employing C18 columns (4.6×250mm, 5μm) with 0.1% H3PO4 mobile phase resolve critical impurities:

| Impurity | Retention Time (min) | Acceptable Limit |

|---|---|---|

| L-Ornithine | 4.2 | ≤0.15% |

| Acetic Anhydride | 6.7 | ≤0.01% |

| N-Acetyl Ornithine | 8.9 | ≤0.05% |

System suitability tests require resolution >2.0 between adjacent peaks.

Industrial Scale-Up Considerations

A comparative economic analysis of 100 kg batch production reveals:

| Method | Capital Cost | Operating Cost | COG/kg |

|---|---|---|---|

| Chemical Synthesis | $1.2M | $580/kg | $620 |

| Biocatalytic | $2.8M | $410/kg | $520 |

While biocatalytic methods show 16% lower cost of goods (COG), the higher initial investment delays ROI by 2-3 years compared to conventional routes.

Emerging Applications Driving Method Innovation

Recent pharmacological studies identifying L-ornithine acetate's role in:

- Hepatic encephalopathy treatment (ammonia reduction >40% vs placebo)

- Wound healing acceleration (collagen synthesis +22%)

These applications demand ultra-pure (>99.5%) material, pushing innovation in:

- Continuous crystallization reactors

- Membrane-based solvent exchange systems

- In-line PAT (Process Analytical Technology) monitoring

Chemical Reactions Analysis

Types of Reactions

L-Ornithine acetate undergoes various chemical reactions, including:

Oxidation: L-ornithine can be oxidized to form L-arginine.

Reduction: Reduction reactions are less common for this compound.

Substitution: L-ornithine can participate in substitution reactions, particularly in the formation of other amino acid derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

Reducing agents: Although less common, agents like sodium borohydride can be used.

Acids and bases: For maintaining the pH during reactions.

Major Products Formed

The major products formed from reactions involving this compound include L-arginine, citrulline, and various polyamines such as putrescine and spermine .

Scientific Research Applications

Therapeutic Applications in Hepatic Disorders

Hepatic Encephalopathy Management

L-Ornithine acetate is primarily recognized for its application in managing hepatic encephalopathy (HE), a condition often resulting from liver dysfunction and characterized by elevated ammonia levels in the blood. The compound aids in the detoxification of ammonia through its involvement in the urea cycle.

- Mechanism of Action : L-Ornithine serves as a substrate for urea synthesis, facilitating the conversion of ammonia into urea, which is then excreted by the kidneys. Studies have shown that this compound can significantly lower blood ammonia levels and improve cognitive function in patients with HE .

- Clinical Evidence : Randomized controlled trials have demonstrated that this compound improves clinical outcomes in patients with cirrhosis and HE. For instance, a study indicated that patients receiving this compound showed a notable reduction in serum ammonia levels compared to those receiving placebo .

Stress Reduction and Mood Improvement

Psychological Benefits

Recent studies have highlighted the potential of this compound in reducing stress and improving mood.

- Cortisol Regulation : Research indicates that supplementation with L-ornithine can lead to decreased serum cortisol levels, a hormone associated with stress response. In a controlled trial involving healthy adults, participants who consumed L-ornithine exhibited lower cortisol/DHEA-S ratios, suggesting improved stress management and mood enhancement .

- Sleep Quality : Additionally, L-ornithine has been linked to improved sleep quality. Participants reported better sleep patterns and reduced insomnia symptoms after regular intake of L-ornithine supplements over an eight-week period .

Athletic Performance Enhancement

Nutritional Supplementation

This compound is also explored for its potential benefits in sports nutrition.

- Exercise Recovery : Athletes may benefit from L-ornithine supplementation due to its role in reducing muscle fatigue and enhancing recovery post-exercise. It is believed that by facilitating ammonia clearance from the body, L-ornithine can help maintain optimal performance levels during intense physical activity .

- Clinical Trials : Studies have shown that athletes who supplemented with L-ornithine reported lower perceived exertion levels during exercise and improved recovery times compared to non-supplemented controls .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Hepatic Encephalopathy | Significant reduction in blood ammonia; improved cognitive function in cirrhotic patients |

| Stress Management | Decreased cortisol levels; enhanced mood and sleep quality |

| Athletic Performance | Reduced muscle fatigue; improved recovery times post-exercise |

Mechanism of Action

L-Ornithine acetate exerts its effects primarily through its involvement in the urea cycle. It facilitates the conversion of ammonia to urea, which is then excreted from the body. This process involves several enzymes, including carbamoyl phosphate synthetase and ornithine transcarbamylase. L-Ornithine also acts as a precursor for the synthesis of polyamines, which are important for cell growth and function .

Comparison with Similar Compounds

Table 1: Key Comparative Data for L-Ornithine Derivatives

Pharmacological and Biochemical Differences

- L-Ornithine phenyl acetate : Clinically validated for hepatic encephalopathy, it traps ammonia via phenylacetyl-CoA conjugation, showing superior efficacy over rifaximin in reducing neurotoxicity . In contrast, this compound’s primary role is in preclinical research due to its stability in cell culture media .

- L-Ornithine-L-aspartate : Combines urea cycle support (ornithine) and gluconeogenesis (aspartate), enhancing ammonia clearance and microbiome diversity . Unlike acetate salts, it requires dual metabolic pathways for activation .

- N-2-succinyl ornithine: A structural analogue with 1.7-fold stronger binding to P. aeruginosa’s PvdA enzyme than L-ornithine, making it a candidate for antibiotic adjuvants .

Metabolic Engineering and Production Efficiency

- This compound production: Engineered C. glutamicum strains achieve 14.84 g/L yields via NADPH optimization (e.g., gapC and rocG overexpression) .

- L-Ornithine phenyl acetate: Requires complex synthesis (e.g., phenyl acetate salt intermediates) and rigorous safety profiling, including genotoxicity and fertility studies .

Clinical and Preclinical Outcomes

Biological Activity

L-Ornithine acetate is a compound derived from the amino acid L-ornithine, which plays a crucial role in the urea cycle, facilitating the detoxification of ammonia in the liver. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic applications, and relevant case studies.

This compound is primarily involved in the urea cycle, where it acts as a substrate for the synthesis of urea from ammonia. The pharmacokinetic properties of this compound have been studied extensively, revealing its absorption, distribution, metabolism, and excretion characteristics.

- Absorption and Distribution : After administration, this compound dissociates into its constituent amino acids, which are then actively transported and metabolized in various tissues, including the liver and skeletal muscle .

- Metabolism : L-ornithine serves as an activator of carbamoyl phosphate synthetase and ornithine carbamyltransferase, crucial enzymes in the urea cycle . Studies indicate that intravenous administration leads to a rapid increase in plasma levels of L-ornithine, with peak concentrations observed shortly after infusion .

- Excretion : The compound enhances ammonia excretion by facilitating its conversion to urea, thereby reducing blood ammonia levels—a critical factor in conditions such as hepatic encephalopathy .

Therapeutic Applications

This compound has shown promise in various clinical settings:

- Hepatic Encephalopathy : Clinical trials have demonstrated that this compound effectively reduces serum ammonia levels in patients with hepatic encephalopathy. For instance, a study comparing L-ornithine-L-aspartate (LOLA) to lactulose showed significant decreases in ammonia levels and improvements in mental status parameters among patients receiving LOLA .

- Acute Liver Failure : In patients with acute liver failure (ALF), L-ornithine phenylacetate (OPA), a related compound, has been evaluated for its ability to decrease ammonia levels by promoting renal excretion. A study indicated that higher doses of OPA resulted in significant reductions in plasma ammonia concentrations .

Table 1: Summary of Key Studies on this compound

Safety and Tolerability

This compound is generally well-tolerated across various populations. In studies involving patients with acute liver injury or failure, no significant safety concerns were reported. The most common adverse effects included mild headaches and gastrointestinal disturbances . Long-term studies have also shown no retinal damage or other functional impairments associated with high-dose L-ornithine supplementation .

Q & A

Q. What metabolic pathways are central to L-Ornithine biosynthesis, and how can they be manipulated for enhanced yield?

L-Ornithine biosynthesis in microbial hosts like Corynebacterium glutamicum primarily occurs via the urea cycle and arginine biosynthesis pathways. Key strategies include:

- Overexpression of gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase) to boost NADPH availability, which drives ornithine synthesis .

- Deletion of competing pathways (e.g., speE, encoding spermidine synthase) to redirect metabolic flux toward L-Ornithine .

- Serial adaptive evolution in minimal media with stressors (e.g., high glucose or acetate) to select for high-yield strains .

Q. Which analytical methods are essential for characterizing L-Ornithine acetate purity and stability?

- Structural validation : X-ray crystallography to resolve molecular interactions and synthon hierarchy in ornithine-acetate complexes .

- Purity assessment : High-performance liquid chromatography (HPLC) or NMR spectroscopy, adhering to guidelines for reporting experimental reproducibility .

- Stability testing : Long-term storage experiments under controlled conditions (e.g., -20°C, light-protected) to monitor degradation .

Q. How can researchers ensure experimental reproducibility in this compound synthesis?

- Strain stability : Use auxotrophic markers or CRISPR-based gene knockouts to minimize phenotypic reversion .

- Media optimization : Document fermentation parameters (e.g., carbon source, pH, temperature) and validate via triplicate trials .

- Data transparency : Publish full experimental protocols and raw data in supplementary materials, per journal guidelines .

Advanced Research Questions

Q. What experimental design strategies optimize fermentation conditions for this compound production?

Response surface methodology (RSM) with Box-Behnken design is effective for multi-variable optimization. For example:

- Variables: Inulin (carbon source), peptone (nitrogen source), MgSO₄ (cofactor) .

- Statistical model: Quadratic regression to predict optimal conditions (e.g., Y = 12.22 + 0.060A − 0.28B + ... ) .

- Validation: Confirm predicted yields in bioreactor-scale experiments and compare with computational models.

Q. How can contradictions in NADPH-related gene expression data be resolved during strain engineering?

- Mechanistic studies : Use quantitative real-time PCR (qRT-PCR) to differentiate between gapC/rocG expression and endogenous NADPH biosynthesis genes (gnd, icd) .

- Enzyme assays : Measure NADPH-dependent enzyme activities (e.g., glutamate dehydrogenase) to correlate flux with ornithine output .

- Metabolic flux analysis (MFA) : Apply ¹³C isotopic tracing to map NADPH utilization in vivo .

Q. What role does microbial cross-feeding play in L-Ornithine-mediated polymicrobial systems?

- Enterococcus faecalis-derived L-Ornithine enhances growth of partner species (e.g., Proteus mirabilis) via contact-dependent interactions .

- Methodological approach : Co-culture experiments with genetic knockouts (e.g., argJ mutants) to isolate ornithine’s role .

Q. How does adaptive laboratory evolution (ALE) improve acetate tolerance in L-Ornithine-producing strains?

- Gene deletion : Remove acetate-consuming genes (e.g., adhE, pta) in E. coli to redirect carbon flux .

- Evolutionary pressure : Serial passaging in acetate-supplemented media selects for tolerant phenotypes, achieving 250 mmol/L acetate utilization .

- Omics validation : Transcriptomics/proteomics to identify upregulated stress-response pathways .

Methodological Notes

- Crystallography : Use synchrotron radiation for high-resolution structures of this compound derivatives .

- Clinical relevance : Preclinical models (e.g., portacaval shunted rats) validate L-Ornithine’s efficacy in reducing hyperammonemia .

- Ethical reporting : Disclose conflicts of interest and funding sources per journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.